molecular formula C16H12ClNO4S B12649765 11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate CAS No. 4295-20-9

11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate

Cat. No.: B12649765
CAS No.: 4295-20-9
M. Wt: 349.8 g/mol
InChI Key: XTSUSVMZDPZZOZ-UHFFFAOYSA-M
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Description

NSC 150758: , also known as 1,3-dinitro-4-phenylbiphenyl, is a chemical compound with the molecular formula C18H12N2O4 and a molecular weight of 320.3 g/mol . It is characterized by the presence of two nitro groups and a phenyl group attached to a biphenyl structure. This compound is primarily used as an intermediate in the synthesis of various organic materials and has applications in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dinitro-4-phenylbiphenyl typically involves the nitration of biphenyl derivatives. One common method is the nitration of 1,3-dibromo-4-phenylbenzene using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods: Industrial production of 1,3-dinitro-4-phenylbiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or other suitable methods to remove impurities and obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1,3-dinitro-4-phenylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-dinitro-4-phenylbiphenyl has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dinitro-4-phenylbiphenyl involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of biochemical pathways and affect cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1,3-dinitro-4-phenylbiphenyl is unique due to the specific positioning of the nitro groups and the phenyl group on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

4295-20-9

Molecular Formula

C16H12ClNO4S

Molecular Weight

349.8 g/mol

IUPAC Name

11-methylthiochromeno[4,3-b]indol-11-ium;perchlorate

InChI

InChI=1S/C16H12NS.ClHO4/c1-17-14-8-4-2-6-11(14)13-10-18-15-9-5-3-7-12(15)16(13)17;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

XTSUSVMZDPZZOZ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C2C3=CC=CC=C3SC=C2C4=CC=CC=C41.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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